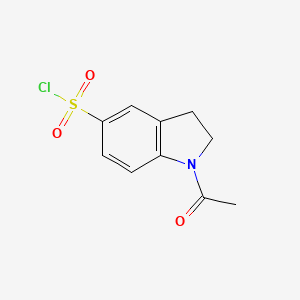

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetyl-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFXLCHANYHGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554487 | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52206-05-0 | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

CAS Number: 52206-05-0

Abstract

This technical guide provides an in-depth exploration of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a pivotal intermediate in contemporary medicinal chemistry and drug discovery. The document details its synthesis, physicochemical characteristics, reactivity profile, and significant applications, with a focus on the rationale behind experimental methodologies. Designed for researchers, scientists, and professionals in drug development, this guide consolidates practical protocols, mechanistic insights, and safety considerations to facilitate the effective utilization of this versatile chemical scaffold.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its inherent biological activity and amenability to structural modification have made it a focal point for the development of novel therapeutic agents. The introduction of a sulfonyl chloride moiety at the C-5 position of the N-acetylated indoline ring, yielding this compound, creates a highly reactive and versatile intermediate. This functional group serves as a linchpin for the synthesis of a diverse array of sulfonamides, a class of compounds renowned for their broad spectrum of pharmacological activities. This guide elucidates the critical aspects of this key building block, from its synthesis to its application in the generation of molecules with therapeutic potential.

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the protection of the indoline nitrogen, followed by electrophilic substitution on the aromatic ring.

Step 1: N-Acetylation of Indoline

The initial and crucial step is the acetylation of the secondary amine of the indoline ring. This serves a dual purpose: it protects the nitrogen from participating in the subsequent electrophilic substitution reaction and deactivates the aromatic ring to a degree, which helps to control the regioselectivity of the sulfonation.

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve indoline (1.19 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: To the solution, add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.). The triethylamine acts as a scavenger for the acetic acid byproduct, driving the reaction to completion.

-

Cooling: Immerse the flask in an ice bath to cool the solution to 0 °C. This is critical to moderate the exothermic reaction.

-

Acetylation: While maintaining the temperature at 0 °C and stirring vigorously, add acetic anhydride (1.13 mL, 12 mmol, 1.2 equiv.) dropwise over a period of 10-15 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the indoline starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid, and finally with 30 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude 1-acetylindoline is often of high purity. For exacting applications, it can be further purified by recrystallization from an ethanol/water mixture.

Caption: Workflow for the N-acetylation of indoline.

Step 2: Chlorosulfonation of 1-Acetylindoline

The second step involves the electrophilic aromatic substitution of 1-acetylindoline with chlorosulfonic acid. The acetyl group, being an ortho-, para-director, guides the incoming chlorosulfonyl group primarily to the para-position (C-5). This reaction must be performed under anhydrous conditions as chlorosulfonic acid reacts violently with water. The following protocol is adapted from a well-established procedure for the chlorosulfonation of acetanilide, a structurally analogous compound.[1]

-

Caution: This reaction should be performed in a well-ventilated fume hood, as it evolves significant amounts of hydrogen chloride gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Reactant Setup: In a 500 mL round-bottom flask fitted with a mechanical stirrer and a gas outlet connected to a trap, place freshly distilled chlorosulfonic acid (290 g, 2.49 mol).

-

Cooling: Cool the flask in a water bath to approximately 12–15 °C.

-

Addition of Substrate: Gradually add 1-acetylindoline (0.5 mol) to the stirred chlorosulfonic acid. The addition should be controlled to maintain the temperature around 15 °C and typically takes about 15 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion. The cessation of hydrogen chloride evolution is a good indicator of reaction completion.

-

Quenching: Cautiously and slowly pour the syrupy reaction mixture into 1 kg of crushed ice with stirring. This step should also be performed in a fume hood.

-

Isolation: The solid this compound will precipitate. Collect the solid by suction filtration and wash it thoroughly with cold water.

-

Drying and Storage: The crude product should be dried thoroughly, for instance, by pressing on a porous plate, before any attempts at recrystallization. The compound is moisture-sensitive and should be stored in a desiccator. For long-term storage, an inert atmosphere at 2-8°C is recommended.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 52206-05-0 | [2] |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [2] |

| Molecular Weight | 259.71 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 172 °C | [3] |

| Boiling Point | 499.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Reacts with water and protic solvents. Soluble in chlorinated solvents. | General Knowledge |

| Storage | Moisture sensitive. Store under an inert atmosphere at 2-8°C. |

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Reaction with Nucleophiles: The Gateway to Sulfonamides

The most prominent reaction of this compound is with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid generated during the reaction.

Caption: General reaction of this compound with amines.

The choice of the amine component is vast, allowing for the generation of large libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Applications in Medicinal Chemistry and Drug Discovery

The this compound is not an end product but a crucial starting material for the synthesis of biologically active molecules. The resulting sulfonamides have shown a wide range of therapeutic potential.

Serotonin Receptor Ligands

A notable application is in the synthesis of ligands for the 5-HT₆ serotonin receptor. For instance, 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, derived from intermediates like the title compound, have been identified as high-affinity 5-HT₆ receptor ligands. Depending on the stereochemistry, these compounds can act as potent agonists or antagonists, highlighting the nuanced structural requirements for specific biological activity.

Anticancer and Antimicrobial Agents

The indole-sulfonamide scaffold is also a promising pharmacophore for the development of anticancer and antimicrobial agents. The ability to readily diversify the amine component of the sulfonamide allows for the fine-tuning of activity against various cancer cell lines and microbial strains.

HIV Inhibitors

Recent research has explored indolylarylsulfones with sulfonamide substitutions as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] The introduction of the sulfonamide moiety has been shown to improve the safety profiles of these compounds.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage.[4] Harmful if swallowed or inhaled.[3]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Use only in a well-ventilated area.[3]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

-

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of indole-based sulfonamides. Its straightforward, albeit requiring careful handling, synthesis and high reactivity make it an invaluable tool for medicinal chemists. The continued exploration of derivatives from this scaffold promises to yield novel therapeutic agents for a multitude of diseases. This guide provides the foundational knowledge for the safe and effective utilization of this important synthetic building block.

References

-

Smiles, S., & Stewart, J. (n.d.). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p. 8. Retrieved from [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

- Chen, Y.-L., et al. (2015). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. ACS Medicinal Chemistry Letters, 6(11), 1137–1142.

- Li, Y., et al. (2023). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Acta Pharmaceutica Sinica B, 13(5), 2051-2064.

- O'Donovan, D. H., & Connon, S. J. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Beilstein Journal of Organic Chemistry, 11, 1373–1401.

- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 52206-05-0 | this compound - Synblock [synblock.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 52206-05-0 [amp.chemicalbook.com]

- 5. Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride molecular weight

An In-depth Technical Guide to 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride: Properties, Synthesis, and Application in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound is a key bifunctional building block in modern medicinal chemistry. Its unique structure, combining a protected indoline scaffold with a highly reactive sulfonyl chloride moiety, makes it an invaluable intermediate for the synthesis of complex sulfonamides. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and strategic applications in drug development. We will delve into the mechanistic underpinnings of its reactions and provide a field-proven experimental protocol, offering researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction: A Scaffold of Strategic Importance

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (Ac-Indoline-5-SO₂Cl) has emerged as a reagent of significant interest. It provides a robust platform for generating diverse compound libraries centered around the sulfonamide functional group, a well-established amide bioisostere.

The value of this molecule lies in its constituent parts:

-

The Indoline Core: A saturated version of the indole ring, the 2,3-dihydro-1H-indole (indoline) structure imparts a specific three-dimensional geometry that can be crucial for molecular recognition and binding to biological targets.

-

The N-acetyl Group: This group serves as a protecting group for the indoline nitrogen. This is a critical feature, as it prevents self-reaction or polymerization and directs reactivity exclusively to the sulfonyl chloride group, ensuring clean and predictable outcomes.

-

The Sulfonyl Chloride Group: This is a highly electrophilic functional group, primed for reaction with a wide array of nucleophiles. Its primary utility is the facile reaction with primary and secondary amines to form stable sulfonamide linkages, a motif present in a vast number of pharmaceuticals.

This guide will explore the technical details of Ac-Indoline-5-SO₂Cl, providing the foundational knowledge required to effectively leverage this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 259.71 g/mol | |

| Molecular Formula | C₁₀H₁₀ClNO₃S | |

| CAS Number | 52206-05-0 | |

| Synonyms | N-Acetylindoline-5-sulfonyl chloride, 1-Acetyl-5-indolinesulfonyl chloride | |

| Physical Form | Solid | |

| Typical Purity | ≥95% | |

| Storage Conditions | Store at -20°C, sealed and protected from moisture | |

| Topological Polar Surface Area (TPSA) | 54.45 Ų | |

| LogP | 1.5231 | |

| SMILES | O=S(C1=CC=C(C2=C1)N(CC2)C(C)=O)(Cl)=O | |

| InChI Key | QNFXLCHANYHGIF-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the N-acetylindoline precursor. The most common and industrially scalable method involves chlorosulfonation.

Core Directive: The reaction must be performed under anhydrous conditions and at low temperatures to control the high reactivity of chlorosulfonic acid and prevent unwanted side reactions.

Mechanism:

-

Precursor Preparation: Commercially available indoline is first acetylated using a standard reagent like acetyl chloride or acetic anhydride to protect the nitrogen atom.

-

Chlorosulfonation: The resulting N-acetylindoline is then treated with an excess of chlorosulfonic acid (ClSO₃H). The electron-rich aromatic ring of the N-acetylindoline acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid. Due to the ortho-, para-directing nature of the substituted amino group, substitution occurs predominantly at the para position (C5).

-

Workup: The reaction is carefully quenched by pouring it onto ice, causing the precipitation of the crude sulfonyl chloride product, which can then be isolated and purified.

Core Reactivity: The Formation of Sulfonamides

The synthetic utility of this compound is dominated by its reaction with nucleophiles, most notably primary and secondary amines, to yield sulfonamides. This reaction is a cornerstone of medicinal chemistry.

Mechanistic Rationale: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. An amine nucleophile readily attacks this electrophilic center. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion serves as an excellent leaving group. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

This robust and high-yielding reaction allows for the straightforward coupling of the Ac-indoline scaffold to a virtually limitless variety of amine-containing fragments, enabling the rapid generation of diverse chemical libraries for biological screening.

Applications in Drug Discovery and Development

The sulfonamide group is a privileged functional group in drug design. It is often used as a bioisosteric replacement for an amide bond, offering several potential advantages such as improved metabolic stability, enhanced binding affinity through an additional hydrogen bond acceptor, and altered physicochemical properties like polar surface area.

The this compound building block has been instrumental in the development of various classes of therapeutic agents:

-

Carbonic Anhydrase Inhibitors: The indole-sulfonamide scaffold is a key pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in processes like pH regulation and fluid secretion. Selective inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, edema, and certain types of cancer.

-

Antiviral Agents: Indolylarylsulfone derivatives, synthesized from precursors like Ac-Indoline-5-SO₂Cl, have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The specific geometry and electronic properties of the indole core contribute to high-affinity binding within the enzyme's active site.

The true value of this reagent is its ability to serve as a lynchpin, connecting the structurally important indoline core to a diverse range of other chemical moieties via the sulfonamide bridge.

Experimental Protocol: Synthesis of a Model Sulfonamide

This section provides a detailed, self-validating protocol for the synthesis of N-benzyl-1-acetyl-2,3-dihydro-1H-indole-5-sulfonamide, a representative reaction for this class of compound.

Objective: To couple this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).

-

Rationale: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride starting material.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Rationale: Cooling the reaction controls the initial exotherm. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as the base to scavenge the HCl produced.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Rationale: TLC provides a simple and rapid method to determine when the reaction is complete, preventing unnecessary reaction time or premature workup.

-

-

Aqueous Workup: Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Rationale: This series of washes systematically removes unreacted reagents and byproducts, simplifying the final purification step.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is essential before concentrating to prevent product degradation and to obtain an accurate crude yield.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).

-

Rationale: Chromatography separates the desired sulfonamide product from any non-polar impurities or baseline material, yielding the pure compound.

-

-

Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

Like all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water (including humidity in the air) to release corrosive HCl gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of pharmaceutically relevant molecules. Its well-defined structure allows for the predictable and high-yielding formation of sulfonamides, enabling the exploration of vast chemical space in drug discovery programs. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist seeking to capitalize on its synthetic potential.

References

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Source not further specified, likely supplementary information from a publication]. [Link]

-

Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]

-

Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. National Institutes of Health (NIH). [Link]

A Technical Guide to 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 52206-05-0), a key heterocyclic building block in modern synthetic and medicinal chemistry. The document elucidates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via chlorosulfonation, explores its characteristic reactivity, and highlights its application in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Core Structural and Physicochemical Properties

This compound is a trifunctional molecule built upon a 2,3-dihydro-1H-indole (indoline) scaffold. The key functional groups that dictate its chemical behavior are:

-

An N-acetyl Group: This feature protects the indoline nitrogen, rendering it non-basic and transforming it into an electron-withdrawing group. This modulates the reactivity of the aromatic ring during electrophilic substitution.

-

A Benzenoid Ring: The aromatic portion of the indoline system is the site of electrophilic substitution, leading to the introduction of the sulfonyl chloride moiety.

-

A Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic functional group, making the compound an excellent precursor for a wide range of derivatives, most notably sulfonamides.

The structural and physical properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 52206-05-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2] |

| Molecular Weight | 259.71 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Melting Point | 172 °C | [5] |

| Boiling Point | 499 °C at 760 mmHg | [5] |

| Density | 1.463 g/cm³ | [5] |

| SMILES | O=S(C1=CC=C(C2=C1)N(CC2)C(C)=O)(Cl)=O | [2] |

| InChI Key | QNFXLCHANYHGIF-UHFFFAOYSA-N | [4] |

Synthesis Protocol: A Two-Step Approach

The most reliable and common synthesis of this compound is achieved through a two-step process starting from commercially available indoline. The strategy involves the initial protection of the nitrogen atom via acetylation, followed by an electrophilic chlorosulfonation of the activated aromatic ring.

Caption: Synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 1-Acetylindoline

-

Causality: The acetylation of the indoline nitrogen is critical. It prevents the amine from being protonated and deactivated by the highly acidic chlorosulfonic acid in the subsequent step. Furthermore, the resulting amide group is an ortho, para-director, guiding the incoming electrophile to the desired C5 position (para), which is sterically more accessible than the ortho (C7) position.

-

Methodology:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve indoline (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.1 equiv.) in a dry, aprotic solvent like dichloromethane (DCM).

-

Cool the mixture to 0 °C using an ice bath.

-

Add acetyl chloride (1.05 equiv.) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature prevents side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetylindoline, which can often be used directly in the next step or purified by column chromatography if necessary.

-

Step 2: Chlorosulfonation of 1-Acetylindoline

-

Causality: This step is a classic electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl). The reaction is highly aggressive and exothermic; therefore, strict temperature control is paramount to prevent degradation and polysubstitution.

-

Methodology:

-

In a clean, dry, multi-neck flask equipped with a dropping funnel and a thermometer, add chlorosulfonic acid (3-5 equiv.) and cool it to -10 to 0 °C in an ice-salt bath.

-

Slowly add 1-acetylindoline (1.0 equiv.) portion-wise or as a solution in a minimal amount of dry DCM, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

Once the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Self-Validating Quench: The most critical step is the work-up. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the solid product. This must be done in a well-ventilated fume hood as large quantities of HCl gas are evolved.

-

Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the solid product under vacuum to yield this compound. Purity is often >95% at this stage.[2] Recrystallization from a suitable solvent (e.g., an ethyl acetate/hexane mixture) can be performed for further purification.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems almost entirely from the high reactivity of the sulfonyl chloride group. It is an excellent electrophile that reacts readily with a wide variety of nucleophiles.

Core Reactivity: Formation of Sulfonamides

The most prominent reaction is with primary and secondary amines to form highly stable sulfonamide linkages. This reaction is fundamental to medicinal chemistry, as the sulfonamide group is a privileged scaffold found in numerous approved drugs.

Caption: General reaction scheme for sulfonamide synthesis.

Applications in Medicinal Chemistry

The indole-sulfonamide core is a validated pharmacophore for targeting various biological systems. By reacting this compound with a library of diverse amines, chemists can rapidly generate novel compound collections for screening.

-

Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group. Indole-based benzenesulfonamides have been designed and synthesized as potent and selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in glaucoma and certain cancers.[6]

-

Antiviral Agents: The broader indolylarylsulfone scaffold has been successfully exploited to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[7] The ability to append various side chains via the sulfonamide linkage allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is essential.

-

Hazards:

-

Handling:

-

Storage:

-

Store in a tightly sealed container under an inert gas (e.g., nitrogen or argon).[9]

-

Keep in a cool, dry, and well-ventilated place away from moisture and incompatible materials like water, alcohols, and strong bases.[2][9]

-

The recommended storage temperature is often -20°C for long-term stability.[2]

-

Conclusion

This compound is more than just a chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its straightforward, scalable synthesis and the predictable reactivity of its sulfonyl chloride group make it an ideal starting point for constructing libraries of novel sulfonamide derivatives. Its proven relevance in developing inhibitors for critical biological targets underscores its continued importance in the landscape of drug discovery and development.

References

-

PubChem. This compound. [Link]

-

National Institutes of Health (NIH). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. [Link]

-

MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]

Sources

- 1. CAS 52206-05-0 | this compound - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 52206-05-0 [amp.chemicalbook.com]

- 4. This compound | 52206-05-0 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneseo.edu [geneseo.edu]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride physical properties

An In-Depth Technical Guide to the Physical Properties of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into handling, stability, and experimental determination of its properties.

Compound Identification and Molecular Structure

This compound is an organic compound belonging to the sulfonyl halide class.[1] The presence of the highly reactive sulfonyl chloride (-SO2Cl) functional group makes it a valuable electrophilic reagent, particularly for the synthesis of sulfonamides and sulfonate esters, which are common motifs in medicinal chemistry.[2] Its core structure consists of an N-acetylated indoline ring, providing a specific scaffold for further chemical elaboration.

The molecular structure is depicted below:

Caption: Molecular Structure of the Compound.

Core Physicochemical Properties

The physical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation processes. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [3][4][7][8] |

| Molecular Weight | 259.71 g/mol | [3][4][8] |

| Physical Form | Solid | [9] |

| Melting Point | 172 °C | [5] |

| Boiling Point | 499 °C at 760 mmHg | [5] |

| Density | 1.463 g/cm³ | [5] |

| Refractive Index | 1.602 | [5] |

| Purity | Typically ≥95% | [8][9] |

| Calculated LogP | 1.52 - 2.67 | [5][8] |

| Topological Polar Surface Area (TPSA) | 54.45 - 62.8 Ų | [5][8] |

Stability, Storage, and Handling

Expert Insight: The primary point of instability in this compound is the sulfonyl chloride group itself. This functional group is highly susceptible to nucleophilic attack, particularly by water (hydrolysis).

Hydrolysis

Sulfonyl chlorides react readily with water to produce the corresponding sulfonic acid and hydrochloric acid.[1] This decomposition pathway is critical to consider during storage and handling.

R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction means that even atmospheric moisture can lead to the degradation of the material over time, reducing its purity and efficacy in subsequent reactions. The presence of acidic byproducts (HCl) can also catalyze other decomposition pathways.

Storage Recommendations

To ensure the integrity of the compound, the following storage protocols are mandatory:

-

Temperature: Store at -20°C for long-term stability.[8] For short-term use, ambient or refrigerated storage is acceptable if the container is properly sealed.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

-

Container: Use a tightly sealed container. For highly sensitive applications, a container with a PTFE-lined cap is recommended.

-

Location: Keep in a dry, well-ventilated place away from heat and sources of ignition.

Handling Workflow

The reactive and corrosive nature of this compound necessitates a careful handling workflow to ensure both operator safety and compound integrity.

Caption: Workflow for Handling a Moisture-Sensitive Sulfonyl Chloride.

Experimental Protocols for Property Verification

The following are illustrative, standardized protocols for verifying the physical properties of a new batch of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A broad or depressed melting range compared to the literature value (172 °C) suggests the presence of impurities, likely the corresponding sulfonic acid from hydrolysis.

Methodology:

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the solid compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-20 °C/min) to approach the expected melting point.

-

Approximately 15-20 °C below the expected value (around 150 °C), reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

Validation: A sharp melting range (e.g., 171-173 °C) confirms high purity.

Protocol: Solubility Assessment

Causality: Understanding solubility is paramount for choosing appropriate reaction solvents, purification methods (crystallization), and analytical techniques (HPLC mobile phases). The LogP value of ~2.6 suggests moderate lipophilicity.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents with varying polarities (e.g., Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Water). All solvents must be anhydrous to prevent degradation.

-

Sample Preparation: Add approximately 10 mg of the compound to separate, dry test tubes or vials.

-

Solvent Addition: Add the selected solvent to each tube in 0.1 mL increments, up to a total of 1.0 mL.

-

Mixing: After each addition, vortex or agitate the mixture for 30-60 seconds.

-

Observation: Visually inspect for dissolution. Classify as:

-

Soluble: >10 mg/mL (no solid particles visible).

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: <1 mg/mL (solid remains largely unchanged).

-

-

System Validation: This protocol is self-validating by testing across a polarity spectrum, providing a clear profile of the compound's solubility characteristics.

Caption: Decision Tree for Preliminary Solubility Screening.

Safety and Hazard Information

This compound is a hazardous substance that requires appropriate personal protective equipment (PPE) and engineering controls.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H314: Causes severe skin burns and eye damage.[5]

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][10]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10]

References

-

Tradeindia. This compound - Cas No: 52206-05-0. [Link]

-

EON Biotech. This compound – (52206-05-0). [Link]

-

Capot Chemical. MSDS of this compound. [Link]

-

PubChem. Sulfuryl chloride | SO2Cl2. [Link]

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChem. Acetyl sulfonyl chloride | C2H3ClO3S. [Link]

-

Wikipedia. Sulfuryl chloride. [Link]

-

PubChem. This compound | C10H10ClNO3S. [Link]

-

Britannica. Sulfonyl chloride | chemical compound. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

SpectraBase. 1H-indole-2,3-dione, 1-acetyl-5-chloro-. [Link]

-

PubChemLite. 1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride. [Link]

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 52206-05-0 | this compound - Synblock [synblock.com]

- 4. This compound CAS#: 52206-05-0 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound - Cas No: 52206-05-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. capotchem.com [capotchem.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 52206-05-0 [sigmaaldrich.com]

- 10. This compound | 52206-05-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

This guide provides a comprehensive technical overview of the solubility characteristics of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No: 52206-05-0), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility profile, reactivity, and detailed protocols for empirical solubility determination.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and an acetylated indoline core. Its utility as a building block in the synthesis of targeted therapeutics, particularly sulfonamide derivatives, is fundamentally governed by its solubility in various reaction media. A thorough understanding of its solubility is paramount for:

-

Reaction Kinetics and Optimization: Ensuring the compound is sufficiently solvated is crucial for achieving optimal reaction rates and yields.

-

Purification and Crystallization: The choice of solvent systems for purification is directly dependent on the differential solubility of the target compound and any impurities.

-

Formulation: For compounds intended for biological screening, solubility in aqueous or co-solvent systems is a critical determinant of bioavailability.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its effective use in research and development.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52206-05-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2][3] |

| Molecular Weight | 259.71 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 172 °C | [4] |

| Calculated LogP | 1.5231 | [2] |

The presence of the polar sulfonyl chloride and acetyl groups, combined with the relatively nonpolar dihydroindole ring system, suggests a nuanced solubility profile. The key factor influencing its solubility is the high reactivity of the sulfonyl chloride functional group.

Reactivity in Protic Solvents

The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by protic solvents such as water and alcohols. This results in solvolysis, primarily hydrolysis to the corresponding sulfonic acid.[5] This reactivity is a critical consideration when selecting solvents. While the compound may initially appear to dissolve in protic solvents, it is likely undergoing a chemical transformation.

Solubility in Aprotic Solvents

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of aprotic organic solvents. The polarity of the solvent will play a significant role.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good balance of polarity to dissolve the compound without significant reactivity. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | The ether oxygen can solvate the polar regions of the molecule. |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | High polarity will effectively solvate the molecule. Use with caution as trace water can promote hydrolysis. |

| Aromatic Hydrocarbons | Toluene, Xylene | Partially Soluble to Insoluble | Lower polarity may not be sufficient to overcome the crystal lattice energy. |

| Alkanes | Hexane, Heptane | Insoluble | Non-polar nature is unlikely to solvate the polar functional groups. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | The compound will likely react to form the corresponding sulfonic acid or ester.[5] |

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination of solubility is essential for any process development. The following protocols provide a robust framework for both qualitative and quantitative assessment.

Workflow for Solubility Determination

The logical flow for determining the solubility of this compound involves a tiered approach, from rapid qualitative assessment to precise quantitative measurement.

Caption: Workflow for the determination of solubility.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid and straightforward evaluation of solubility in various solvents.[5]

Materials:

-

This compound

-

Selection of anhydrous solvents (see Table 2)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.[5]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[5]

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Sealable vials

-

Thermostatically controlled shaker bath

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[6]

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.[5]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish or vial. Record the exact volume transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully removed, place the dish or vial in a desiccator to cool to room temperature and ensure all moisture is removed.

-

Weigh the dish or vial containing the solid residue on an analytical balance.[5]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.[5]

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: Causes severe skin burns and eye damage.[1][4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handle in a well-ventilated area or a fume hood.[4]

-

Avoid breathing dust.[4]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7][8]

-

Store in a cool, dry place, away from moisture.[2]

-

Conclusion

References

- A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents. Benchchem.

- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem.

- This compound. Sigma-Aldrich.

- This compound. ChemScene.

- This compound. ChemicalBook.

- MSDS of this compound. Capot Chemical.

- CAS 52206-05-0 | this compound. Synblock.

- This compound | C10H10ClNO3S | CID 14024596. PubChem.

- 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride. AMERICAN ELEMENTS.

- 1-acetylindoline-5-sulfonyl chloride. Echemi.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- This compound. ChemicalBook.

- 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. Sigma-Aldrich.

- 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383. PubChem.

- 1-ACETYL-5-BROMO-2,3-DIHYDRO-1H-INDOLE-6-SULFONYL CHLORIDE. Sigma-Aldrich.

Sources

- 1. This compound | 52206-05-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 52206-05-0 | this compound - Synblock [synblock.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. capotchem.com [capotchem.com]

- 8. This compound | 52206-05-0 [amp.chemicalbook.com]

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Introduction

This compound, with CAS Number 52206-05-0, is a bifunctional organic compound featuring a substituted indoline core.[1][2] This molecule incorporates an acetylated nitrogen within the dihydroindole ring system and a reactive sulfonyl chloride group at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₁₀ClNO₃S, and it has a molecular weight of approximately 259.71 g/mol .[1][2] The presence of the electron-withdrawing acetyl group and the highly reactive sulfonyl chloride moiety makes this compound a valuable intermediate in medicinal chemistry and the synthesis of novel sulfonamides, which are a cornerstone of many therapeutic agents.

This guide provides a comprehensive analysis of the spectral data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the identity, purity, and structure of the molecule in research and development settings.

Molecular Structure and Physicochemical Properties

The structural framework consists of a fused bicyclic system where an acetylated pyrrolidine ring is fused to a benzene ring substituted with a sulfonyl chloride group.

Caption: 2D Structure of this compound.

The compound is typically a solid at room temperature and requires careful handling due to its corrosive and moisture-sensitive nature.

| Property | Value | Source(s) |

| CAS Number | 52206-05-0 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2] |

| Molecular Weight | 259.71 g/mol | [1][2] |

| Melting Point | 172 °C | [1][3] |

| Boiling Point | 499.0±45.0 °C (Predicted) | [1] |

| Density | 1.463±0.06 g/cm³ | [1] |

| Physical Form | Solid / Powder | [4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C; Keep away from water/moisture. | [4][5][6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected ¹H and ¹³C NMR spectra would provide definitive confirmation of the structure.

Causality Behind Experimental Choices: The choice of solvent for NMR analysis is critical. Due to the reactivity of the sulfonyl chloride group with nucleophilic solvents (like methanol) and even trace amounts of water, a dry, aprotic solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) is required.[6] All glassware must be oven-dried to prevent hydrolysis of the sample, which would lead to the formation of the corresponding sulfonic acid and complicate spectral interpretation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~8.0 - 8.2 | d | J ≈ 8.5 | 1H |

| H6 | ~7.9 - 8.1 | dd | J ≈ 8.5, 2.0 | 1H |

| H7 | ~7.8 - 8.0 | d | J ≈ 2.0 | 1H |

| C2-H₂ | ~4.1 - 4.3 | t | J ≈ 8.0 | 2H |

| C3-H₂ | ~3.1 - 3.3 | t | J ≈ 8.0 | 2H |

| Acetyl-CH₃ | ~2.2 - 2.4 | s | - | 3H |

-

Aromatic Region: The protons on the benzene ring (H4, H6, H7) are expected to appear far downfield due to the deshielding effects of the aromatic ring current and the strongly electron-withdrawing sulfonyl chloride and acetyl groups.

-

Aliphatic Region: The methylene protons of the indoline ring (C2-H₂ and C3-H₂) will appear as triplets. The C2 protons adjacent to the nitrogen atom are more deshielded than the C3 protons.

-

Acetyl Protons: The methyl protons of the acetyl group will give rise to a sharp singlet in the upfield region.

Caption: Key proton environments for ¹H NMR analysis.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show 10 distinct signals corresponding to each unique carbon atom in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~168 - 170 |

| C7a | ~145 - 148 |

| C5 | ~140 - 143 |

| C3a | ~135 - 138 |

| C4, C6, C7 | ~120 - 130 |

| C2 | ~48 - 52 |

| C3 | ~28 - 32 |

| Acetyl-CH₃ | ~23 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within the molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of its bonds.[8]

Experimental Protocol: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

The IR spectrum is expected to be dominated by strong absorptions from the carbonyl and sulfonyl chloride groups.

| Functional Group | Expected Wavenumber (ṽ, cm⁻¹) | Vibration Type |

| C=O (Amide I) | 1660 - 1690 | Stretch |

| S=O (Sulfonyl Chloride) | 1370 - 1410 | Asymmetric Stretch |

| S=O (Sulfonyl Chloride) | 1166 - 1204 | Symmetric Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C-N | 1250 - 1350 | Stretch |

The presence of strong, distinct bands in the 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ regions is highly characteristic of the sulfonyl chloride moiety.[8] The sharp, intense peak around 1660-1690 cm⁻¹ confirms the presence of the acetyl group's carbonyl functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Trustworthiness of Data: For a compound containing chlorine and sulfur, the isotopic distribution pattern is a self-validating feature. The presence of the ³⁷Cl isotope will result in a significant M+2 peak with an intensity of about one-third that of the molecular ion (M+) peak.[8] The less abundant ³⁴S isotope will also contribute to the M+2 peak. This characteristic pattern is a reliable indicator of the elemental composition.

Experimental Workflow: The sample would be introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9] These "soft" ionization techniques are often preferred for preventing premature fragmentation and ensuring the observation of the molecular ion.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Predicted Mass Spectrum Data

| m/z Value | Interpretation | Notes |

| 259 / 261 | [M]⁺, Molecular Ion | The M+2 peak at m/z 261 arises from the ³⁷Cl isotope, with an expected intensity ratio of ~3:1. |

| 224 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 217 / 219 | [M-C₂H₂O]⁺ | Loss of ketene from the acetyl group. |

| 160 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 43 | [CH₃CO]⁺ | Acetyl cation, often a prominent peak. |

Safety, Handling, and Synthesis

Safety and Handling: this compound is classified as a corrosive solid that causes severe skin burns and eye damage.[6][10] It must be handled in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] The compound is incompatible with water, alcohols, bases, amines, and strong oxidizing agents.[6]

Synthetic Protocol Overview: The synthesis of this compound typically involves the chlorosulfonation of 1-acetylindoline. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the electron-rich aromatic ring.

Caption: General synthetic workflow for the target compound.

This reaction must be performed under anhydrous conditions, often at low temperatures, to control its exothermicity and prevent unwanted side reactions.[11] The workup procedure involves carefully quenching the reaction mixture, typically by pouring it onto ice, followed by extraction and purification.

Conclusion

The comprehensive spectral analysis of this compound relies on the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the proton and carbon framework. IR spectroscopy offers rapid and unambiguous confirmation of the critical amide and sulfonyl chloride functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through characteristic isotopic patterns and fragmentation analysis. Together, these methods provide a self-validating system for the unequivocal identification and quality assessment of this important synthetic intermediate.

References

-

Synthesis of sulfonyl chloride substrate precursors . Columbia University. [Link]

-

This compound | C10H10ClNO3S | CID 14024596 - PubChem . National Institutes of Health. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs . ACD/Labs. [Link]

-

Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed . National Institutes of Health. [Link]

Sources

- 1. This compound CAS#: 52206-05-0 [amp.chemicalbook.com]

- 2. CAS 52206-05-0 | this compound - Synblock [synblock.com]

- 3. echemi.com [echemi.com]

- 4. 1-Acetylindoline-5-sulfonyl chloride | 52206-05-0 [sigmaaldrich.com]

- 5. 1-Acetylindoline-5-sulphonyl chloride | 52206-05-0 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Acetylindoline-5-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. rsc.org [rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Introduction: The Duality of a Key Intermediate

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules, particularly in the realm of drug discovery. Its unique structural motif, combining an acetylated indoline core with a reactive sulfonyl chloride moiety, makes it a versatile building block for the construction of complex molecular architectures. However, the very reactivity that makes this compound so valuable also necessitates a profound understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical overview of the safe handling, storage, and emergency procedures for this compound. Our focus extends beyond mere procedural instructions, delving into the chemical principles that underpin these recommendations to foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the Threat

The primary hazards associated with this compound stem from its reactive sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, particularly by water, leading to the formation of corrosive byproducts.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [1][2][3] The sulfonyl chloride moiety readily reacts with moisture on the skin and in the eyes, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid. This reaction is exothermic and results in chemical burns.

-

H318: Causes serious eye damage. [1] Direct contact with the eyes can lead to irreversible damage due to the rapid generation of acids.

-

H332: Harmful if inhaled. [2] Inhalation of dust or aerosols can cause irritation and burns to the respiratory tract.[2]

-

H335: May cause respiratory irritation. [2]

Pictograms:

-

GHS05: Corrosion[1]

Causality of Hazards: The inherent reactivity of the sulfur-chlorine bond in the sulfonyl chloride group is the root cause of its hazardous nature. This electrophilic sulfur is a prime target for nucleophiles like water, alcohols, and amines. The uncontrolled reaction with these common laboratory substances can lead to the rapid release of heat and corrosive byproducts, posing a significant risk to personnel.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [4][5][6] |

| Molecular Weight | 259.71 g/mol | [5][6] |

| Melting Point | 172 °C | [2] |

| Boiling Point | 499 °C at 760 mmHg | [2] |

| Density | 1.463 g/cm³ | [2] |

| Solubility | Reacts with water. | [7] |

Reactivity:

-

Hydrolysis: The most significant reaction to consider is hydrolysis. Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid.[1][4][8][9] This reaction is often vigorous and exothermic. The mechanism is generally considered to be Sɴ2-like.[8]

Diagram of Hydrolysis Reaction:

Caption: Hydrolysis of the sulfonyl chloride.

-

Incompatible Materials: To prevent hazardous reactions, avoid contact with:

-

Water and moisture: Leads to the formation of corrosive acids.[7]

-

Strong bases: Can cause vigorous and exothermic reactions.[3][7]

-

Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively. While these are often desired reactions, uncontrolled mixing can be hazardous.

-

Oxidizing agents: May lead to unpredictable and potentially explosive reactions.[7]

-

Metals: In the presence of moisture, the generated acids can corrode metals.[10]

-

-

Hazardous Decomposition Products: Upon combustion, this compound can release toxic and corrosive fumes, including:

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Safety goggles and a face shield | Goggles must be tightly fitting to protect against splashes. A face shield provides an additional layer of protection for the entire face from splashes of this corrosive material.[8][11] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice for enhanced protection.[8][11] |

| Body | Flame-resistant lab coat | A lab coat made of a flame-resistant material should be worn and fully buttoned to protect the skin from spills.[12] |

| Respiratory | NIOSH-approved respirator | A respirator with an appropriate cartridge for acid gases and organic vapors should be available for use in case of a spill or failure of engineering controls.[11] |

Diagram of PPE Ensemble:

Caption: Spill Response Workflow.

Firefighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. DO NOT use water , as it will react with the sulfonyl chloride to produce corrosive and toxic fumes. [3][4][8]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of toxic fumes. [3][4][8]

Waste Disposal: Responsible Stewardship

Proper disposal of this compound and its waste is a critical aspect of laboratory safety and environmental responsibility.

-

Unused Reagent: Unused or waste this compound should be quenched before disposal. A recommended procedure is to slowly add the sulfonyl chloride to a stirred solution of a weak base, such as sodium bicarbonate, in a fume hood.

-

Contaminated Materials: All contaminated materials, including gloves, weighing boats, and absorbent materials from spills, should be placed in a sealed, labeled container for hazardous waste disposal.

-

Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a profound respect for its hazardous properties. By embracing a proactive approach to safety, grounded in a thorough understanding of the chemical principles at play, researchers can confidently and responsibly harness the potential of this valuable intermediate. This guide serves as a comprehensive resource to support that endeavor, fostering a laboratory environment where scientific innovation and unwavering safety go hand in hand.

References

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Retrieved from [Link]

-

Capot Chemical. (2008, October 29). MSDS of this compound. Retrieved from [Link]

-

Capot Chemical. (2008, October 29). MSDS of this compound. Retrieved from [Link]

-

NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

-

Common Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

-

MSU chemistry. (2017, February). Standard Operating Procedures Huang Lab. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

Sources

- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 2. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. capotchem.com [capotchem.com]

- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 11. nj.gov [nj.gov]

- 12. lsu.edu [lsu.edu]

The Synthetic Cornerstone: A Technical Guide to 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride for Drug Discovery

Abstract

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 52206-05-0) has emerged as a pivotal building block in modern medicinal chemistry. Its unique bicyclic structure, combining an electron-rich indoline core with a highly reactive sulfonyl chloride functional group, makes it an invaluable intermediate for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its synthesis, chemical properties, safe handling, and critical applications. We will explore its role in the development of targeted therapies, particularly in oncology, by detailing a field-proven protocol for its conversion into therapeutically relevant sulfonamides.

Introduction: The Strategic Value of the Indoline-5-sulfonyl Scaffold

The indoline scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. Its rigid, three-dimensional shape allows it to present substituents in precise vectors, facilitating high-affinity interactions with biological targets. The addition of a sulfonyl chloride at the 5-position transforms this scaffold into a versatile electrophilic reagent.